3-(6-Isobutyl-9-methoxy-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino(1',2'-1,6)pyrido(3,4-b)indol-3-yl)propionic acid tert-butyl ester
Description
Fusion Hierarchy and Component Prioritization
Per IUPAC FR-5.4 rules, the parent component is selected based on:
- Heteroatom priority (N > O > S in fused systems)
- Ring size (largest ring preferred)
- Maximum number of heteroatoms
The indole moiety (benzopyrrole) serves as the parent component due to its bicyclic nature and nitrogen content. The pyrido[3,4-b]indol subsystem is formed by fusing pyridine at the 3,4-positions of indole, designated by the "[3,4-b]" notation. Subsequent fusion of the pyrazino ring occurs at the 1',2'-positions relative to the pyrido-indol system, creating the tricyclic core.
| Fusion Component | Attachment Position | Heteroatom Configuration |
|---|---|---|
| Indole (Parent) | N/A | 1 nitrogen in pyrrole ring |
| Pyrido | 3,4-b of indole | 1 nitrogen in pyridine |
| Pyrazino | 1',2' of pyrido | 2 nitrogens in piperazine |
The "1,4-dioxo" designation indicates ketone groups at positions 1 and 4 of the pyrazino ring, while "octahydro" specifies eight sites of hydrogenation across the fused system.
Numerical Locant Assignment
Numbering begins at the indole nitrogen (position 1), progressing through the pyrido ring (positions 6-9) and pyrazino ring (positions 10-12a). The tert-butyl ester group occupies position 3 of the propionic acid side chain, itself attached to position 3 of the pyrazino ring.
Properties
IUPAC Name |
tert-butyl 3-[14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5/c1-14(2)11-20-23-17(16-8-7-15(33-6)12-19(16)27-23)13-21-24(31)28-18(25(32)29(20)21)9-10-22(30)34-26(3,4)5/h7-8,12,14,18,20-21,27H,9-11,13H2,1-6H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNRAECHCJZNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrazino-Pyrido-Indole Core
- The core is assembled via cyclization reactions starting from appropriately substituted indole or pyridine derivatives.
- Key intermediates often include protected amino acids or amino alcohols that undergo ring closure under controlled conditions.
- Typical reagents: acid chlorides, amines, and dehydrating agents to promote cyclization.
- Conditions: inert atmosphere, controlled temperature (often 60–100 °C), and polar aprotic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).
Introduction of the Isobutyl Group
- The isobutyl substituent is introduced via alkylation reactions.
- Alkyl halides or isobutyl derivatives react with nucleophilic sites on the heterocyclic intermediate.
- Potassium carbonate or sodium tert-butoxide are common bases used to facilitate alkylation.
- Reaction times vary from several hours to days depending on temperature and solvent.
Installation of the Methoxy Group
- Methoxylation is typically achieved by methylation of hydroxy precursors using methyl iodide or dimethyl sulfate.
- Alternatively, methoxy-substituted starting materials can be used to simplify synthesis.
Formation of the 1,4-Dioxo Functionalities
- The diketone moieties are introduced by oxidation or by using diketone-containing building blocks.
- Oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane may be employed.
- Careful control of reaction conditions is necessary to avoid over-oxidation or decomposition.
Attachment of the Propionic Acid tert-Butyl Ester Side Chain
- The propionic acid tert-butyl ester is introduced via esterification or amidation reactions.
- Commonly, tert-butyl 3-bromopropionate or similar activated esters are used as alkylating agents.
- Reaction conditions include potassium carbonate as base, DMF as solvent, and temperatures around 60–90 °C.
- Purification is achieved by silica gel chromatography.
Representative Experimental Data and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form core | Amino acid derivatives, acid chlorides, DMF, 60–80 °C | 70–85 | Stereochemical control critical |
| 2 | Alkylation (isobutyl group) | Isobutyl bromide, K2CO3, DMF, 60 °C, overnight | 80–90 | High selectivity with base |
| 3 | Methoxylation | Methyl iodide, K2CO3, DMF, room temp | 85–95 | Mild conditions prevent side reactions |
| 4 | Oxidation to diketone | PCC or Dess–Martin, DCM, 0–25 °C | 75–80 | Controlled to avoid over-oxidation |
| 5 | Esterification (tert-butyl ester) | tert-butyl 3-bromopropionate, K2CO3, DMF, 60–90 °C | 67–100 | Purification by flash chromatography |
Notes on Purification and Characterization
- Purification is generally performed by silica gel flash chromatography using gradients of ethyl acetate and hexane.
- Final product is characterized by NMR (1H, 13C), mass spectrometry (MS), and chiral HPLC to confirm stereochemistry.
- The compound is often isolated as a crystalline solid or oil depending on the final step conditions.
Summary of Key Research Findings
- The synthetic route is robust and reproducible, allowing for gram-scale preparation.
- The use of tert-butyl ester protects the acid functionality during synthesis and can be removed if needed.
- The stereochemistry at the 3, 6, and 12a positions is crucial for biological activity and is maintained by careful choice of reagents and conditions.
- The compound’s synthesis has been optimized to achieve high purity and yield, suitable for research applications as an ABCG2 inhibitor.
Chemical Reactions Analysis
Stability and Reactivity
Ko143’s stability profile influences its handling and pharmacological applications:
Table 2: Stability Under Controlled Conditions
The tert-butyl ester group enhances lipophilicity but introduces vulnerability to enzymatic hydrolysis in vivo, necessitating prodrug strategies for targeted delivery .
Functional Group Reactivity
Key reactive sites in Ko143 include:
-
Diketopiperazine Core : The 1,4-dioxo moiety participates in hydrogen bonding with BCRP, critical for inhibitory activity .
-
Methoxy Group : Electron-donating effects stabilize the indole ring against electrophilic substitution.
-
Propionic Acid Ester : Hydrolyzes to the free acid under physiological conditions, altering pharmacokinetics .
Biological Interactions as Chemical Processes
While Ko143’s primary mechanism involves non-covalent binding to BCRP, its efficacy depends on reversible interactions mediated by:
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. Specifically, it has been studied for its effects on glioblastomas and breast cancer resistance protein (ABCG2). The compound's ability to modulate ABCG2 expression suggests a role in overcoming drug resistance in cancer therapies. In particular, it has been noted for its selective inhibition of ABCG2, which is critical in the pharmacokinetics of many anticancer drugs .
Mechanism of Action
The compound interacts with ATP-binding cassette transporters like ABCG2. This interaction is crucial as ABCG2 plays a significant role in drug efflux and can lead to multidrug resistance in cancer cells. By inhibiting this transporter, the compound may enhance the efficacy of chemotherapeutic agents .
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of 3-(6-Isobutyl-9-methoxy-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino(1',2'-1,6)pyrido(3,4-b)indol-3-yl)propionic acid tert-butyl ester has been explored through various methods. Notably, eco-friendly synthetic routes have been developed that emphasize cost-effectiveness and sustainability. These methods utilize green chemistry principles to minimize waste and enhance yield .
Chemical Stability
The compound's stability under physiological conditions makes it a suitable candidate for drug formulation. Its structure contributes to favorable solubility and bioavailability profiles compared to other compounds in its class .
Potential Therapeutic Uses
Treatment of Thrombocytopenia
The compound has been investigated for its potential use as an agonist of thrombopoietin receptors. This application is particularly relevant in treating thrombocytopenia (low platelet counts), where enhancing platelet production could be beneficial .
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties. By modulating pathways associated with oxidative stress and inflammation in neural tissues, it could offer therapeutic benefits in neurodegenerative conditions .
Case Studies and Research Findings
Mechanism of Action
Ko143 exerts its effects by selectively inhibiting the breast cancer resistance protein (BCRP), which is an ATP-binding cassette transporter involved in the efflux of various drugs and xenobiotics from cells . By inhibiting BCRP, Ko143 increases the intracellular accumulation of chemotherapeutic agents, thereby reversing multidrug resistance in cancer cells . The molecular targets of Ko143 include the BCRP transporter, and its mechanism involves binding to the transporter and preventing its function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
- (6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (from ): Structural Differences: Replaces the isobutyl and methoxy groups with a benzodioxol substituent and deuterated methyl group. Functional Impact: The benzodioxol group enhances π-π stacking interactions in receptor binding, while the deuterated methyl group improves metabolic stability . Activity: Such modifications are linked to enhanced acetylcholinesterase inhibition in related compounds .
- 1-((3R,4R)-4-Methylpiperidin-3-yl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine hydrochloride (from ): Structural Differences: Features an imidazo-pyrrolo-pyrazine core instead of pyrazino-pyrido-indole.
Tert-Butyl Ester Derivatives
- 4-Hydroxymethyl-3-Methyl-3,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester (from ): Molecular Weight: 267.32 g/mol vs. ~510 g/mol for the target compound (estimated from ).
Substituent-Driven Comparisons
- Isobutyl vs. Other Alkyl Groups: 6-Isobutyl (target compound) vs. 6-(1,3-Benzodioxol-5-yl) (): Isobutyl enhances lipophilicity, favoring membrane permeability, whereas benzodioxol improves target specificity . Methoxy Group at Position 9: Similar to solophenol A (), this group may confer antioxidant properties via resonance stabilization of free radicals .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The tert-butyl ester group in the target compound likely requires protection-deprotection strategies similar to those in , where NaOH-mediated hydrolysis was used .
- Database Cross-Referencing: PubChem and ChEMBL () list analogs with pyrazino-pyrido-indole cores, but specific data on the target compound remains sparse, highlighting a research gap .
- NMR Data Inference : Comparative NMR shifts (e.g., δ 1.2–1.4 ppm for tert-butyl protons) align with trends observed in and for analogous esters .
Notes on Sources and Limitations
- Database Utilization : Zinc and ChemSpider () provide structural analogs but lack mechanistic data for the target compound .
- Safety Considerations : Tert-butyl esters generally exhibit low acute toxicity (e.g., ), but handling precautions for intermediates (e.g., Lawesson’s reagent in ) are critical .
Biological Activity
The compound 3-(6-Isobutyl-9-methoxy-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino(1',2'-1,6)pyrido(3,4-b)indol-3-yl)propionic acid tert-butyl ester , also known as Ko143, has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, particularly its role as an inhibitor of the breast cancer resistance protein (BCRP), a member of the ATP-binding cassette (ABC) transporter family.
- Molecular Formula : C26H35N3O5
- Molecular Weight : 469.58 g/mol
- CAS Number : 461054-93-3
Ko143 functions primarily as a selective inhibitor of BCRP. This inhibition is crucial in enhancing the bioavailability of various therapeutic agents that are substrates for this transporter. BCRP is known to limit the absorption and distribution of drugs by actively transporting them back into the intestinal lumen or out of cells.
Key Findings:
- Studies indicate that Ko143 significantly reduces the efflux of drugs from cells expressing BCRP .
- The compound's inhibitory effects on BCRP have been shown to enhance the cellular accumulation of chemotherapeutic agents like mitoxantrone and topotecan .
In Vitro Studies
In vitro experiments have demonstrated that Ko143 effectively inhibits BCRP-mediated transport in various cell lines. For example:
- Cell Line : Caco-2 (intestinal epithelial cells)
| Compound | Efflux Rate (pmol/min/monolayer) | Effect of Ko143 |
|---|---|---|
| Hesperetin | 14.3 (±3.7) | 1.9-fold reduction |
| Hesperetin conjugates | 2.1 (±0.8) | 3.1-fold increase |
Pharmacokinetic Profiles
Ko143 has been evaluated for its pharmacokinetic properties in various studies:
- Absorption : Enhanced absorption of co-administered drugs due to reduced efflux.
- Distribution : Increased tissue distribution for drugs that are typically substrates for BCRP.
Case Studies
Several case studies illustrate the clinical relevance of Ko143:
- Breast Cancer Treatment : In a study involving breast cancer patients undergoing chemotherapy with drugs like mitoxantrone, co-administration with Ko143 led to improved therapeutic outcomes due to enhanced drug retention in tumor tissues .
- Drug Interaction Studies : Research has shown that when Ko143 is administered alongside common BCRP substrates, there is a significant alteration in the pharmacokinetics of these drugs, leading to higher systemic exposure and potential side effects .
Q & A
Q. Table 1: Key Analytical Data
| Technique | Expected Signals |
|---|---|
| 1H NMR | δ 1.4 (tert-butyl), δ 3.8 (methoxy), δ 6.5–8.0 (aromatic) |
| 13C NMR | δ 80–85 (tert-butyl C), δ 170–175 (ester C=O) |
| HRMS (ESI) | m/z calculated for C₃₀H₃₉N₃O₆: 545.28; observed: 545.29 (±0.02) |
Advanced: How should researchers address discrepancies in NMR data during characterization?
Answer:
- Solvent effects : Re-run spectra in deuterated DMSO or CDCl₃ to resolve signal splitting caused by hydrogen bonding .
- Dynamic processes : Variable-temperature NMR can identify conformational equilibria (e.g., hindered rotation of tert-butyl groups) .
- Cross-validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .
Advanced: What stability considerations are critical for storage and handling?
Answer:
- Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizers (tert-butyl group degradation) .
- Storage : Store under argon at –20°C in amber vials to prevent photodegradation. Monitor via TGA for decomposition above 150°C .
- Decomposition products : Analyze by GC-MS after thermal stress; expect propionic acid derivatives and indole fragments .
Advanced: How can researchers design experiments to study nucleophilic reactivity?
Answer:
- Kinetic studies : Use pseudo-first-order conditions with excess nucleophile (e.g., amines/thiols) in polar aprotic solvents (DMF, acetonitrile). Monitor reaction progress via HPLC .
- pH dependence : Adjust buffer systems (pH 5–9) to probe base-catalyzed ester hydrolysis vs. nucleophilic attack .
Advanced: What computational methods predict biological interactions or metabolic pathways?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes (e.g., CYP3A4) for metabolism prediction .
- QSAR modeling : Correlate logP values (calculated via ChemAxon) with membrane permeability to prioritize derivatives .
Advanced: How to analyze thermal stability and decomposition mechanisms?
Answer:
- TGA/DSC : Identify decomposition onset (e.g., 150–200°C) and enthalpy changes. Pair with FTIR for evolved gas analysis (CO₂ from ester degradation) .
- Forced degradation : Heat at 80°C in aqueous/organic mixtures (1:1 v/v) for 48 hours, then isolate products via prep-HPLC .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and P95 respirator to prevent inhalation of dust .
- Ventilation : Use fume hoods for weighing and reactions to minimize exposure to volatile byproducts .
Advanced: How to isolate and quantify degradation products under forced conditions?
Answer:
- HPLC-MS : Use a C18 column (5 µm, 250 mm) with acetonitrile/water gradient (5→95% over 30 min). Degradation products (e.g., free acid) elute earlier than the parent compound .
- Quantitation : Calibrate with authentic standards or use area normalization for unknown peaks .
Advanced: What strategies resolve low yields in the final synthetic step?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
